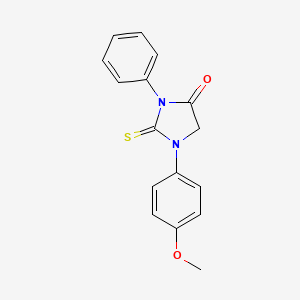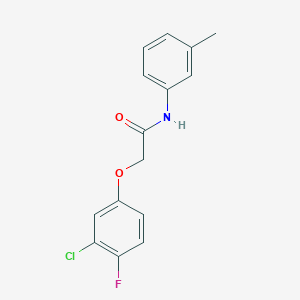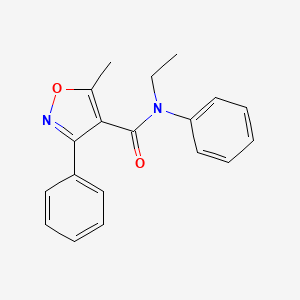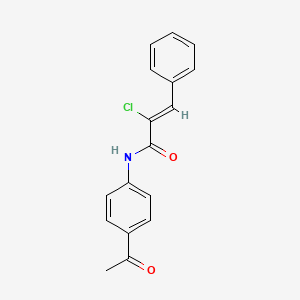![molecular formula C14H20N2O3S B5870061 N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5870061.png)
N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, also known as MEMS, is a chemical compound that has been extensively studied for its potential use in scientific research. MEMS has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
作用机制
The mechanism of action of N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide involves its binding to the active site of the proteasome. This binding leads to the inhibition of proteasome activity, which in turn leads to the accumulation of specific proteins. The accumulation of these proteins can have a variety of biochemical and physiological effects, depending on the specific protein being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide depend on the specific protein being targeted. For example, the accumulation of the tumor suppressor protein p53 can lead to cell cycle arrest and apoptosis in cancer cells. The accumulation of other proteins, such as NF-κB, can lead to the activation of immune responses.
实验室实验的优点和局限性
One of the primary advantages of using N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide in lab experiments is its specificity for the proteasome. This specificity allows for the targeted accumulation of specific proteins, which can be useful for studying their function and role in disease. However, it should be noted that N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has limitations in terms of its selectivity for specific proteasome subunits. This can lead to off-target effects and limit its usefulness in certain experimental settings.
未来方向
There are several future directions for research on N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide. One area of focus is the development of more specific proteasome inhibitors that can target specific proteasome subunits. Another area of focus is the development of N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide derivatives that can target specific proteins or pathways. Finally, there is a need for further research on the potential anti-cancer properties of N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide and its derivatives.
合成方法
The synthesis method for N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide involves the reaction of 2-methylbenzenesulfonyl chloride with N-(2-aminoethyl)pyrrolidine in the presence of a base. The resulting product is then treated with acetic anhydride to yield N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide. The overall yield of this synthesis method is approximately 60%.
科学研究应用
N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been extensively studied for its potential use in scientific research. One of the primary applications of N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide is as a proteasome inhibitor. Proteasomes are cellular complexes that play a critical role in the degradation of proteins. By inhibiting proteasome activity, N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide can lead to the accumulation of specific proteins, which can be useful for studying their function and role in disease.
In addition to its use as a proteasome inhibitor, N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has also been studied for its potential anti-cancer properties. It has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of new anti-cancer therapies.
属性
IUPAC Name |
N-(2-methylphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-12-7-3-4-8-13(12)16(20(2,18)19)11-14(17)15-9-5-6-10-15/h3-4,7-8H,5-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGBWIPMYUJBGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)N2CCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![phenyl 2-[(4-fluorobenzyl)oxy]benzoate](/img/structure/B5869979.png)

![N-{[(3-methoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5869992.png)

![4-[(1,3-benzodioxol-5-ylmethylene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5870009.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5870022.png)

![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-cyano-2-propenethioamide](/img/structure/B5870039.png)
![N-{3-[(4-bromophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5870047.png)
![4-({[(diethylamino)carbonothioyl]thio}methyl)benzoic acid](/img/structure/B5870050.png)
![2-fluoro-N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5870053.png)

![2-fluoro-N-[4-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B5870086.png)